molecular formula C7H8N2O B045274 Dihydro-2H-pyran-4,4(3H)-dicarbonitrile CAS No. 111511-90-1

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

Cat. No. B045274
M. Wt: 136.15 g/mol
InChI Key: BZWZQQPETNQTFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile and its derivatives can be achieved through various synthetic routes, including the three-component condensation reactions. For instance, a library of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles has been synthesized from β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes in a diastereoselective manner. This process involves cascade Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021).

Molecular Structure Analysis

The molecular and crystal structure of dihydro-2H-pyran derivatives, including dihydro-2H-pyran-4,4(3H)-dicarbonitrile, reveals a distorted envelope conformation for the heterocyclic rings. Single-crystal X-ray diffraction analysis has been employed to examine the structure, showing the compounds belong to the monoclinic system with significant intermolecular hydrogen bonding, stabilizing the crystal structure (Jansone et al., 2007).

Chemical Reactions and Properties

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile undergoes various chemical reactions, demonstrating its chemical versatility. For example, the hetero-Diels-Alder reaction with α,β-unsaturated acyl cyanides and enol ethers results in 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles, highlighting the compound's reactivity and potential for functional group transformations (John et al., 1987).

Physical Properties Analysis

The physical properties of dihydro-2H-pyran-4,4(3H)-dicarbonitrile and its derivatives, such as solubility, melting point, and boiling point, are crucial for its application in synthesis and pharmaceutical formulations. While specific studies directly addressing these properties were not found in the current search, such properties are typically determined experimentally and are essential for handling and application in various chemical reactions.

Chemical Properties Analysis

The chemical properties of dihydro-2H-pyran-4,4(3H)-dicarbonitrile, including its reactivity with other chemical compounds, stability under various conditions, and potential for further functionalization, are of significant interest. Its participation in reactions such as the visible-light initiated one-pot, three-component synthesis demonstrates its utility in creating diverse chemical structures under mild conditions (Zhang et al., 2019).

Scientific Research Applications

  • Synthesis of 1,3-Oxazines and Furo[2,3-b]pyrans : Dihydro-2H-pyran-4,4(3H)-dicarbonitrile is used in the synthesis of these compounds, which are significant in chemical reactions and potential applications in pharmaceuticals and other areas (Yamagata, Akizuki, & Yamazaki, 1998).

  • Synthesis of 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles : This process is important for obtaining different functionalities from nitrile groups, indicating potential applications in organic synthesis and drug development (John, Schmid, & Wyler, 1987).

  • Molecular Structure and Conformation Studies : The molecular structure and distorted envelope conformation of these compounds have potential applications in chemical research, possibly in the development of new synthetic methods or materials (Jansone et al., 2007).

  • Multi-component Chemical Reactions : The compounds synthesized from Dihydro-2H-pyran-4,4(3H)-dicarbonitrile can be used in reactions involving pyridinium ylide precursors, α-ketonitriles, and aldehydes, indicating their utility in complex organic syntheses (Demidov et al., 2021).

  • Synthesis of Novel Spiro[4H-pyran-3,3-oxindoles] : This synthesis generates novel compounds, potentially useful in pharmaceuticals or material science (Zafari et al., 2020).

  • Synthesis of Highly Substituted 1,6-Dihydropyrazine-2,3-dicarbonitrile Derivatives : Such syntheses have applications in scientific research, possibly in the creation of new molecules for drug discovery or material science (Shaabani, Maleki, & Moghimirad, 2007).

properties

IUPAC Name

oxane-4,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWZQQPETNQTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561428
Record name Oxane-4,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

CAS RN

111511-90-1
Record name Tetrahydro-4H-pyran-4,4-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111511-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxane-4,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Malononitrile (5.0 g) was dissolved in DMSO (5 mL). Subsequently, bis(2-bromoethyl)ether (9.49 mL) and TBAB (1.22 g) were added, followed by portionwise addition of KOtBu (8.49 g). The mixture was stirred for 4 h. at room temperature, taken up in DCM and extracted 3 times with 5% aqueous NaHCO3. The organic phase was dried over Na2SO4 and evaporated under reduced pressure. The crude material was purified by flash chromatography eluting with PA:Et2O 65:35 (Rf=0.24, visualized with KMnO4) to give 2.49 g (24%) of a solid. 1H NMR (400 MHz, CDCl3) δ 2.24 (t, 4H), 3.87 (t, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
9.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.22 g
Type
catalyst
Reaction Step Two
Name
Quantity
8.49 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
24%

Synthesis routes and methods II

Procedure details

A mixture of 28.6 g of dichloroethyl ether, 13.2 g of malononitrile, 55.28 g of potassium carbonate and 800 ml of acetonitrile was refluxed on a steam bath for 24 hours, then filtered while hot. The filtrate was evaporated and the residue crystallized with charcoal treatment from 100 ml of ethanol, giving 9.5 g of tetrahydro-4H-pyran-4,4-dicarbonitrile as colorless plates, mp 110-112° C.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
55.28 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of malononitrile (0.991 g, 15 mmol), 1-bromo-2-(2-bromoethoxy)ethane (3.83 g, 16.50 mmol) and DBU (4.97 ml, 33.0 mmol) in DMF (6 ml) was heated at about 85° C. for 3 hours, and then cooled to ambient temperature. The mixture was concentrated in vacuo, the resulting residue was diluted with ethyl acetate, washed three times with water and dried overnight under high vacuum to yield the desired product as a light brown solid (1.65 g). GC-MS: 136 [M]; Retention time=5.76 min. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 2.14-2.32 (m, 4H) 3.77-3.96 (m, 4H).
Quantity
0.991 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Name
Quantity
4.97 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
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Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
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Reactant of Route 5
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
Reactant of Route 6
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile

Citations

For This Compound
2
Citations
YQ Shi, X Han, H Liu - Pharmaceutical Fronts, 2021 - thieme-connect.com
Graphical Abstract NVP-2 (1), a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), showed potent antitumor activity in preclinical studies. In this work, we designed and …
Number of citations: 0 www.thieme-connect.com
A Saidahmatov, XW Liang, YQSX Han, H Liu1Ã - 2021
Number of citations: 2

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